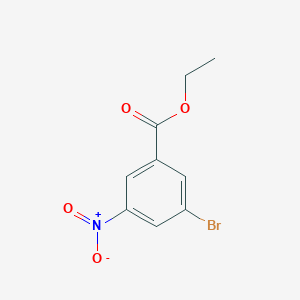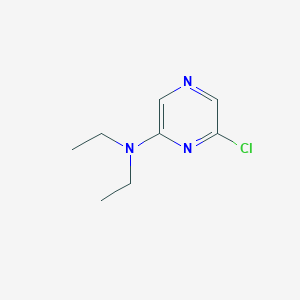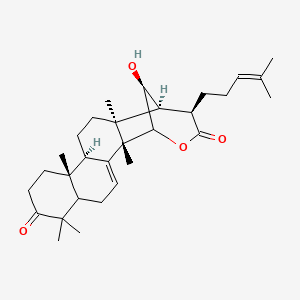
Methyl-2-Chlor-3-Fluor-4-pyridincarboxylat
Übersicht
Beschreibung
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a chemical compound with the molecular formula C7H5ClFNO2 . It is also known by other names such as “methyl 2-chloro-3-fluoropyridine-4-carboxylate” and "Methyl 2-Chloro-3-fluoroisonicotinate" .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 . The compound has a molecular weight of 189.57 g/mol . The exact mass and monoisotopic mass are both 188.9992843 g/mol . The compound has a topological polar surface area of 39.2 Ų . Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate” is a solid at room temperature . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It also has two rotatable bonds .Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
Methyl-2-Chlor-3-Fluor-4-pyridincarboxylat: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Medikamente. Das Vorhandensein sowohl von Chlor- als auch von Fluorsubstituenten am Pyridinring macht es zu einem vielseitigen Baustein für die Konstruktion komplexer Moleküle. Es kann verwendet werden, um die Pyridin-Einheit in Arzneimittelmoleküle einzubringen, die eine häufige Struktur in vielen von der FDA zugelassenen Medikamenten ist .
Entwicklung von Agrochemikalien
Diese Verbindung kann auch eine Rolle bei der Entwicklung von Agrochemikalien spielen. Seine strukturellen Merkmale ermöglichen die Schaffung neuer Verbindungen mit potenziellen herbiziden oder pestiziden Aktivitäten. Insbesondere das Fluoratom kann die biologische Aktivität und Stabilität von Agrochemikalien verbessern .
Materialwissenschaften
In der Materialwissenschaft kann This compound zur Synthese neuartiger organischer Verbindungen verwendet werden, die als funktionelle Materialien dienen können. Diese Materialien könnten Anwendungen in der Elektronik, Photonik oder als Katalysatoren in verschiedenen chemischen Reaktionen haben .
Fluorchemieforschung
Die Verbindung ist im Bereich der Fluorchemie von Interesse, wo Forscher die Eigenschaften und Reaktivität von Organofluorverbindungen untersuchen. Die Einführung von Fluor in organische Moleküle kann ihre chemischen und physikalischen Eigenschaften erheblich verändern, wodurch sie für eine Vielzahl von Anwendungen nützlich werden .
Medizinische Chemie
In der medizinischen Chemie kann diese Verbindung verwendet werden, um Analoga von biologisch aktiven Molekülen zu erzeugen. Durch Modifikation des Pyridinrings mit verschiedenen Substituenten können Forscher die Struktur-Wirkungs-Beziehungen untersuchen, die zur Wirksamkeit und Sicherheit potenzieller Arzneimittelkandidaten beitragen .
Katalyse
This compound: kann in der Katalyseforschung verwendet werden, um neue katalytische Systeme zu entwickeln. Der Pyridinring kann sich an Metalle koordinieren und Komplexe bilden, die eine Vielzahl von chemischen Umwandlungen katalysieren können .
Umweltchemie
Die Stabilität und Reaktivität dieser Verbindung unter verschiedenen Umweltbedingungen kann untersucht werden, um ihre potenziellen Auswirkungen auf Ökosysteme zu verstehen. Diese Forschung kann die sichere Handhabung und Entsorgung von Chemikalien mit Fluor- und Chloratomen informieren .
Biochemie
Schließlich kann diese Verbindung in biochemischen Studien verwendet werden, um die Wechselwirkung kleiner Moleküle mit biologischen Makromolekülen zu untersuchen. Es kann als Modellverbindung dienen, um die Bindungsaffinität und Spezifität von Liganden an Proteine oder Nukleinsäuren zu untersuchen .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEGSWOSYWFZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647500 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628691-95-2 | |
| Record name | Methyl 2-chloro-3-fluoropyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)







![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)

![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)


